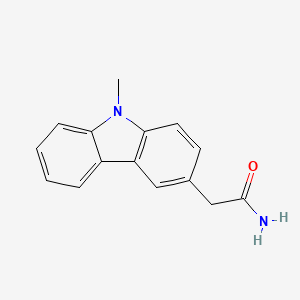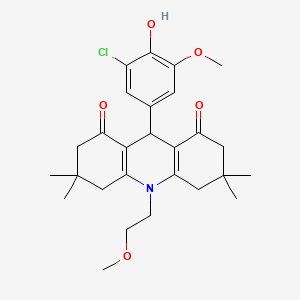![molecular formula C20H23N3O4S2 B4679020 4-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4679020.png)
4-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)benzamide
Übersicht
Beschreibung
4-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)benzamide is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has been found to possess various biological activities, which make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)benzamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of various enzymes. For example, it has been shown to inhibit carbonic anhydrase, which plays a key role in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions, which results in a decrease in the pH of the extracellular fluid. This can have various physiological effects, such as reducing the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to possess potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Moreover, it has been found to possess antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)benzamide in lab experiments include its potent inhibitory activity against various enzymes, which makes it a useful tool for studying enzyme function and regulation. Moreover, its diverse biological activities make it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 4-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)benzamide. One of the areas of research is the development of new drugs based on this compound for the treatment of various diseases such as cancer, inflammation, and microbial infections. Another area of research is the elucidation of the mechanism of action of this compound, which can provide insights into the regulation of various enzymes and biological processes. Additionally, the development of new synthetic methods for the preparation of this compound can facilitate its use in various research applications.
Wissenschaftliche Forschungsanwendungen
4-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)benzamide has been extensively studied for its biological activities. It has been found to possess potent inhibitory activity against various enzymes such as carbonic anhydrase, histone deacetylase, and proteasome. Moreover, it has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-[[4-methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-28-18-10-9-16(13-17(18)20(25)23-11-3-2-4-12-23)29(26,27)22-15-7-5-14(6-8-15)19(21)24/h5-10,13,22H,2-4,11-12H2,1H3,(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBZCUWZZYCIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[3-(dimethylamino)propyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4678939.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(butylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B4678942.png)




![ethyl 2-methyl-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4678978.png)
![2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4678988.png)
![{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methyl-1-piperazinecarbodithioate](/img/structure/B4678990.png)
![2-[4-(2-chloro-6-fluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4678991.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4678999.png)

![2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B4679037.png)
![N-(4-chlorophenyl)-N'-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4679057.png)